Chemical properties of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
Chemical properties of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
An In-depth Technical Guide to the Chemical Properties of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and applications of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid. This compound has emerged as a pivotal molecular building block, primarily due to the strategic combination of a rigid, stable 1,2,3-triazole ring and a versatile benzoic acid functional group, connected by a flexible methylene linker. Its synthesis, facilitated by the principles of "click chemistry," offers high efficiency and modularity. This guide delves into its physicochemical characteristics, spectroscopic signature, and reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in medicinal chemistry and materials science.
Introduction and Molecular Overview
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a bifunctional organic compound that has garnered significant interest for its utility as a molecular scaffold and linker. The structure is defined by three key components:
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A Benzoic Acid Moiety: This provides a carboxylic acid functional group, which is a versatile handle for forming amide bonds, esters, and for coordinating with metal ions.
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A 1H-1,2,3-Triazole Ring: An aromatic, five-membered heterocycle containing three nitrogen atoms. This ring is exceptionally stable to metabolic degradation, hydrolysis, and mild oxidizing or reducing conditions, making it an excellent and robust linker in drug design.[1][2] It can engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for the amide bond.[3]
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A Methylene (-CH₂-) Linker: This group connects the triazole and benzoic acid moieties, providing conformational flexibility.
The synergy between the stable, interactive triazole ring and the reactive carboxylic acid group makes this molecule a privileged structure in the rational design of new chemical entities. Its synthesis is most prominently achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," which allows for the efficient and regioselective joining of molecular fragments.[2][4][5][6]
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The key identifiers and computed properties for 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid | [7] |
| CAS Number | 118618-53-4 | [7][8] |
| Molecular Formula | C₁₀H₉N₃O₂ | [7] |
| Molecular Weight | 203.20 g/mol | [7] |
| Monoisotopic Mass | 203.069476538 Da | [7] |
| XLogP3 | 0.7 | [7] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [7] |
| Hydrogen Bond Acceptors | 4 (2 from carboxylic acid, 2 from triazole) | [7] |
| Heavy Atom Count | 15 | [7] |
Structurally, the molecule combines the planarity of the benzoic acid and triazole rings with the sp³-hybridized methylene bridge. This linker allows for a degree of rotational freedom, which can be crucial for optimizing binding interactions with biological targets. The electron-rich nature of the triazole ring and its ability to participate in various non-covalent interactions (hydrogen bonds, dipole-dipole, π-π stacking) are central to its function as a pharmacophore or linker.[1][9]
Synthesis and Reactivity
Primary Synthetic Route: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and widely adopted synthesis of 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction.[2][4][5][10] This "click" reaction provides a reliable method for covalently stitching together an azide-containing fragment and a terminal alkyne with near-perfect regioselectivity and high yields under mild, often aqueous, conditions.[2][11]
The synthesis of the title compound typically involves two key steps starting from methyl 4-(bromomethyl)benzoate:
-
Azide Formation: Nucleophilic substitution of the bromide with sodium azide (NaN₃) to yield methyl 4-(azidomethyl)benzoate.
-
Cycloaddition and Hydrolysis: The subsequent Cu(I)-catalyzed cycloaddition with an acetylene source, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.
Causality Behind Experimental Choices:
-
Catalyst: A Cu(I) species is essential. It is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate.[10] This avoids the need to handle potentially unstable Cu(I) salts directly. The copper catalyst dramatically accelerates the reaction and, critically, controls the regiochemistry to exclusively yield the 1,4-disubstituted isomer, as opposed to the mixture of 1,4- and 1,5-isomers seen in the uncatalyzed thermal Huisgen cycloaddition.[2]
-
Solvent System: A mixture of t-BuOH and water is commonly used to dissolve both the organic precursors and the inorganic catalyst components, creating a homogenous reaction environment.[2]
-
Work-up: The protocol is self-validating. The high yield and specificity of the click reaction often result in a very clean product that can be isolated through simple precipitation and filtration, minimizing the need for extensive chromatographic purification.[2]
Experimental Protocol: Synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
Step 1: Synthesis of Methyl 4-(azidomethyl)benzoate
-
Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide intermediate, which can often be used without further purification.
Step 2: CuAAC Reaction and Hydrolysis
-
Dissolve methyl 4-(azidomethyl)benzoate (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Bubble acetylene gas through the solution (or use a suitable acetylene surrogate) and stir vigorously at room temperature for 12-24 hours.
-
Upon reaction completion, add a solution of sodium hydroxide (NaOH, 2-3 eq) to hydrolyze the methyl ester.
-
Stir at room temperature or gently heat until TLC/LC-MS confirms complete hydrolysis.
-
Acidify the reaction mixture with dilute HCl to a pH of ~2-3.
-
The product, 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Reactivity Profile
The reactivity of the molecule is dominated by its carboxylic acid function.
-
Amide and Ester Formation: The -COOH group readily undergoes condensation reactions with amines or alcohols, respectively, using standard coupling agents (e.g., EDC/DMAP, HATU) or acid catalysis.[12] This is the primary method for attaching this linker to other pharmacophores or molecular probes.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Triazole Ring Stability: The 1,2,3-triazole ring is exceptionally stable. It does not readily undergo electrophilic or nucleophilic substitution and is resistant to a wide range of chemical conditions, ensuring the integrity of the linker during subsequent synthetic transformations.[1][2] However, when bonded to highly electronegative groups, the ring's stability can be reduced.[1]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Benzoic Acid Protons: Two doublets (AA'BB' system) in the aromatic region (~7.5-8.2 ppm).- Methylene Protons (-CH₂-): A sharp singlet at ~5.6-5.8 ppm.- Triazole Protons: Two distinct singlets, one for the C-H proton (~7.8 ppm) and one for the other C-H proton (~8.2 ppm). |
| ¹³C NMR | - Carboxyl Carbon: Signal >165 ppm.- Aromatic Carbons: Multiple signals in the 120-145 ppm range.- Triazole Carbons: Two signals in the 120-140 ppm range.- Methylene Carbon (-CH₂-): A signal around 52-55 ppm. |
| Mass Spec (HRMS-ESI) | Expected [M+H]⁺ peak at m/z 204.0768 for C₁₀H₁₀N₃O₂⁺. |
| IR Spectroscopy | - O-H Stretch (acid): Broad band from 2500-3300 cm⁻¹.- C=O Stretch (acid): Strong, sharp band at ~1680-1710 cm⁻¹.- C=C Stretch (aromatic): Bands around 1600 cm⁻¹ and 1400-1500 cm⁻¹.- C-N/N=N Stretches: Bands in the 1000-1300 cm⁻¹ region. |
Experimental Protocol: Compound Characterization
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a dilute solution in methanol or acetonitrile for LC-MS analysis. Obtain an IR spectrum from a KBr pellet or using an ATR accessory.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[12] Chemical shifts are referenced to the residual solvent peak.[12]
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.[12]
-
Purity Analysis: Assess purity using HPLC or LC-MS.
Applications in Scientific Research
The unique architecture of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid makes it a valuable tool in diverse scientific fields.
Medicinal Chemistry and Drug Discovery
This compound is a quintessential "linker" molecule.[1][2] The triazole serves as a stable, metabolically robust connector, while the benzoic acid provides the attachment point for another molecule of interest.
-
Scaffold for Novel Therapeutics: The core structure is frequently used to synthesize hybrid molecules with potential anticancer, antimicrobial, or antiviral activities.[1][6][9][11] The carboxylic acid allows for the facile introduction of various pharmacophores via amide coupling.
-
Enzyme Inhibition: Derivatives have been synthesized and evaluated as inhibitors for various enzymes, including histone deacetylases (HDACs) and protein kinases, where the triazole-benzoic acid fragment serves to orient other functional groups within the enzyme's active site.[11]
Materials Science
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Metal-Organic Frameworks (MOFs): The compound serves as an organic linker for the construction of MOFs.[3] Both the carboxylate oxygen atoms and the triazole nitrogen atoms can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.
Safety and Handling
Based on GHS classifications, 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions should be taken when handling this compound:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Action: Always consult the material-specific Safety Data Sheet (SDS) before use for comprehensive handling, storage, and disposal information.
Conclusion
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a compound of significant synthetic utility, distinguished by its chemical stability and functional versatility. Its straightforward synthesis via click chemistry, coupled with the dual functionality of the stable triazole linker and the reactive carboxylic acid handle, cements its role as a powerful building block. This guide has detailed its core chemical properties, providing a technical foundation for its application in the rational design of complex molecules for drug discovery and the engineering of advanced materials.
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